Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)-
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Overview
Description
Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- is an organic compound with the molecular formula C15H16N2O. It is a derivative of azobenzene, characterized by the presence of ethyl and methoxy substituents on the phenyl rings. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- typically involves the diazotization of aniline derivatives followed by azo coupling. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or other electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of dyes, pigments, and other colorants due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- involves its interaction with molecular targets through various pathways. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making it a subject of interest in photodynamic therapy and other medical applications.
Comparison with Similar Compounds
Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- can be compared with other similar compounds such as:
Azobenzene: The parent compound, which lacks the ethyl and methoxy substituents.
Diazene, (4-methoxyphenyl)phenyl-: A derivative with only a methoxy substituent.
Diazene, (4-ethylphenyl)phenyl-: A derivative with only an ethyl substituent.
The uniqueness of Diazene, (4-ethylphenyl)(4-methoxyphenyl)-, (1E)- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
131356-03-1 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4-ethylphenyl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C15H16N2O/c1-3-12-4-6-13(7-5-12)16-17-14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
YIVJAURHYRMMPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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